3-Oxo-N-phenyl-2-(1H-1,2,4-triazol-3-ylazo)butyramide
Description
Properties
CAS No. |
85030-62-2 |
|---|---|
Molecular Formula |
C12H12N6O2 |
Molecular Weight |
272.26 g/mol |
IUPAC Name |
3-oxo-N-phenyl-2-(1H-1,2,4-triazol-5-yldiazenyl)butanamide |
InChI |
InChI=1S/C12H12N6O2/c1-8(19)10(16-18-12-13-7-14-17-12)11(20)15-9-5-3-2-4-6-9/h2-7,10H,1H3,(H,15,20)(H,13,14,17) |
InChI Key |
APVVINPHMLWROB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C(=O)NC1=CC=CC=C1)N=NC2=NC=NN2 |
Origin of Product |
United States |
Preparation Methods
Amidation to Form N-phenylbutyramide
-
- Starting from 3-oxo butyric acid or its acid chloride derivative.
- Reaction with aniline under controlled temperature (20–80 °C).
- Use of coupling agents or chlorinating agents such as thionyl chloride (SOCl2), phosphorus oxychloride (POCl3), or phosphorus pentachloride (PCl5) to convert the acid to acid chloride, facilitating amidation.
- Solvents: Toluene or inert organic solvents are commonly used.
Mechanism:
Acid chloride formation followed by nucleophilic attack by aniline’s amino group to form the amide bond.Notes:
The reaction temperature and stoichiometry are critical to avoid side reactions and ensure high yield.
Diazotization of 1H-1,2,4-Triazole Derivative
-
- The 1H-1,2,4-triazole amine derivative is treated with sodium nitrite (NaNO2) in acidic medium (HCl) at low temperature (0–5 °C) to form the diazonium salt.
Mechanism:
Formation of diazonium intermediate essential for azo coupling.Notes:
The diazonium salt is unstable and must be used immediately in the next step.
Azo Coupling Reaction
-
- The diazonium salt solution is added to the N-phenylbutyramide solution under alkaline or neutral conditions.
- Temperature is maintained low to moderate (0–25 °C) to control reaction rate and selectivity.
Mechanism:
Electrophilic aromatic substitution where the diazonium ion couples with the activated aromatic ring or the amide nitrogen to form the azo linkage.Notes:
The position of azo coupling depends on the electronic properties of the butyramide moiety.
Purification and Characterization
- Methods:
- Recrystallization from suitable solvents (ethanol, methanol).
- Chromatographic purification (silica gel column chromatography) if needed.
- Characterization by NMR, IR, UV-Vis spectroscopy, and elemental analysis to confirm structure and purity.
Data Table: Summary of Preparation Parameters
| Step | Reagents/Conditions | Temperature (°C) | Solvent | Notes |
|---|---|---|---|---|
| Amidation | 3-oxo butyric acid chloride + aniline | 20–80 | Toluene | Use of SOCl2 or POCl3 for acid chloride formation |
| Diazotization | 1H-1,2,4-triazole amine + NaNO2 + HCl | 0–5 | Aqueous acidic | Freshly prepared diazonium salt required |
| Azo Coupling | Diazonium salt + N-phenylbutyramide | 0–25 | Aqueous/organic | Control pH to favor coupling |
| Purification | Recrystallization or chromatography | Ambient | Ethanol, methanol | Confirm purity by spectroscopy |
Research Findings and Optimization Notes
Yield Optimization:
The use of freshly prepared acid chlorides and immediate azo coupling after diazotization improves overall yield and purity.Reaction Monitoring:
UV-Vis spectroscopy is effective for monitoring azo bond formation due to characteristic absorption bands of azo compounds.Solvent Effects:
Polar aprotic solvents can enhance coupling efficiency, but aqueous media are often preferred for diazotization and coupling steps.Temperature Control:
Maintaining low temperatures during diazotization prevents decomposition of diazonium salts, while moderate temperatures during coupling improve reaction rates without side reactions.Safety Considerations: Handling of diazonium salts requires caution due to their potential explosiveness and instability.
Chemical Reactions Analysis
3-Oxo-N-phenyl-2-(1H-1,2,4-triazol-3-ylazo)butyramide undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-Oxo-N-phenyl-2-(1H-1,2,4-triazol-3-ylazo)butyramide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Oxo-N-phenyl-2-(1H-1,2,4-triazol-3-ylazo)butyramide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and proteins, inhibiting their activity and leading to various biological effects . For example, it has been shown to induce apoptosis in cancer cells by disrupting key signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in its 1,2,4-triazole-azo-butyramide framework. Key comparisons with similar compounds include:
Key Observations:
Triazole Core Variations: The target compound’s 1,2,4-triazole differs from the 1,2,3-triazole derivatives in –4.
Azo Group Influence :
- The azo (-N=N-) linkage introduces conjugation and rigidity, which could enhance UV-Vis absorption properties or modify redox behavior. This contrasts with direct linkages (e.g., ester or amide bonds) in other triazole derivatives, which prioritize metabolic stability or solubility .
However, this could reduce water solubility, necessitating formulation adjustments for therapeutic use.
The imidazolylindol-propanol in demonstrates antifungal activity (MIC = 0.001 μg/mL), suggesting that triazole-amide hybrids could similarly target fungal enzymes like CYP51 .
Research Findings and Hypotheses
- Antifungal Potential: The azo-triazole-butyramide structure may interfere with fungal ergosterol biosynthesis, akin to azole drugs (e.g., fluconazole), by binding to lanosterol 14α-demethylase. Its phenyl group could enhance binding affinity to hydrophobic enzyme pockets .
- Anticancer Mechanisms : The compound’s azo group might act as a redox-active moiety, generating reactive oxygen species (ROS) in cancer cells, similar to azo-containing prodrugs. This could synergize with the triazole’s ability to inhibit kinases or proteasomes .
Biological Activity
3-Oxo-N-phenyl-2-(1H-1,2,4-triazol-3-ylazo)butyramide (CAS Number: 85030-62-2) is a compound of interest in pharmacological research due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant studies that highlight its significance in medicinal chemistry.
The molecular formula of this compound is , with a molecular weight of 244.26 g/mol. The compound features a triazole ring, which is known for its diverse biological activities, including antifungal and antibacterial effects.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. The presence of the triazole moiety in this compound enhances its ability to inhibit the growth of various pathogens. Studies have shown that similar compounds can effectively combat fungal infections by disrupting cell membrane integrity and inhibiting ergosterol biosynthesis.
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties, which are crucial for treating conditions like arthritis and other inflammatory diseases. In laboratory studies, it has been shown to reduce the production of pro-inflammatory cytokines and inhibit pathways involved in inflammation.
Analgesic Activity
Preliminary investigations suggest that this compound may possess analgesic effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). Its mechanism likely involves the inhibition of cyclooxygenase enzymes (COX), which play a pivotal role in pain and inflammation pathways.
Study on Anti-inflammatory and Analgesic Properties
A study conducted on a related compound (GP 650) highlighted the anti-inflammatory and analgesic activities comparable to phenylbutazone. The findings suggested that compounds with similar structural features could be promising candidates for further development in pain management therapies .
Triazole Derivatives in Drug Development
Research focusing on triazole derivatives has revealed their potential as small-molecule inhibitors in various biological pathways. For instance, one study examined the role of triazoles in modulating the Wnt signaling pathway, which is implicated in cancer progression. The findings suggest that modifications to the triazole structure can enhance binding affinity and biological activity .
Data Table: Biological Activities of this compound
Q & A
Q. What are the established synthetic routes for 3-Oxo-N-phenyl-2-(1H-1,2,4-triazol-3-ylazo)butyramide?
The compound is synthesized via condensation reactions between azo-coupled triazole intermediates and ketone/amide precursors. Key steps include:
- Azo coupling : Reacting 1H-1,2,4-triazol-3-amine with nitrous acid to form a diazonium salt, followed by coupling with 3-oxo-N-phenylbutyramide under controlled pH (4–6) and low temperatures (0–5°C) .
- Purification : Recrystallization using ethanol or methanol to achieve >90% purity, monitored by TLC .
- Optimization : Adjusting solvent polarity (e.g., THF vs. ethanol) and reaction time (4–24 hrs) to improve yields (60–93%) .
Q. Which spectroscopic and crystallographic techniques validate its structure?
- Spectroscopy :
- IR : Peaks at 1680–1700 cm⁻¹ confirm the carbonyl (C=O) group; 1500–1550 cm⁻¹ indicates azo (N=N) stretching .
- NMR : NMR signals at δ 8.1–8.3 ppm (triazole protons) and δ 2.5–3.0 ppm (keto-amide backbone) .
Q. What preliminary biological activities are associated with this compound?
- Anticancer : Inhibits kinase pathways (e.g., EGFR) with IC₅₀ values of 10–50 µM in vitro, linked to the triazole moiety’s metal-chelating properties .
- Antimicrobial : Shows moderate activity against Gram-positive bacteria (MIC 25–100 µg/mL) due to azo group interactions with bacterial membranes .
Advanced Research Questions
Q. How can synthesis be optimized for scale-up and reproducibility?
- Solvent selection : Ethanol yields 60–70% purity, while THF improves solubility of hydrophobic intermediates, increasing yield to 90% .
- Catalysts : Adding p-toluenesulfonic acid (PTSA) accelerates azo coupling by 30% .
- Substituent effects : Electron-withdrawing groups (e.g., -Cl) on the phenyl ring enhance stability but reduce solubility; fluorinated analogs improve bioavailability .
Q. How to resolve contradictions between computational and experimental structural data?
- Validation workflow :
Perform DFT calculations (B3LYP/6-31G*) to predict bond lengths and angles .
Compare with SC-XRD data (e.g., ORTEP-III software ).
Discrepancies >0.05 Å in bond lengths suggest solvent effects or crystal packing forces .
- Case study : Computed azo bond length (1.25 Å) vs. experimental (1.28 Å) due to intermolecular H-bonding in the crystal lattice .
Q. What mechanistic insights explain its bioactivity?
- Enzyme inhibition : Molecular docking reveals the triazolylazo group chelates Mg²⁺ in ATP-binding pockets (e.g., CDK2 kinase), disrupting phosphorylation .
- ROS generation : The azo group undergoes redox cycling in cancer cells, elevating ROS levels by 2–3 fold, confirmed by DCFH-DA assays .
Q. Which computational models predict its physicochemical properties?
- LogP calculation : Use ChemAxon or ACD/Labs to estimate lipophilicity (experimental logP = 2.1 vs. predicted 1.9) .
- Solubility : COSMO-RS simulations correlate with experimental data (0.5 mg/mL in water; 25 mg/mL in DMSO) .
- ADMET profiling : SwissADME predicts moderate blood-brain barrier permeability (BBB score = 0.45) and CYP450 inhibition risk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
